Cas no 30626-03-0 (4-(4-Chlorophenyl)but-3-en-2-one)

4-(4-Chlorophenyl)but-3-en-2-one structure
30626-03-0 structure
Product name:4-(4-Chlorophenyl)but-3-en-2-one
CAS No:30626-03-0
MF:C10H9ClO
MW:180.630861997604
CID:1446662
PubChem ID:736572

4-(4-Chlorophenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-(4-chlorophenyl)-, (3E)-
    • J-018489
    • EINECS 221-610-5
    • (E)-4-(4-chlorophenyl)but-3-en-2-one
    • AJ-333/25022107
    • (E)-4-(4-Chlorophenyl)-but-3-en-2-one
    • 3160-40-5
    • CS-0274632
    • 4-(4-chlorophenyl)but-3-en-2-one
    • (3E)-4-(4-chlorophenyl)but-3-en-2-one
    • EN300-1986225
    • SCHEMBL432225
    • MFCD00018790
    • p-Chlorobenzalacetone
    • CHEMBL76228
    • (E)-4-(4-chlorophenyl)-3-buten-2-one
    • 4-(4-Chlorophenyl)-3-buten-2-one
    • 1-(4-Chlorophenyl)-1-buten-3-one
    • SCHEMBL432226
    • 4-(4-Chlorophenyl)-3-buten-2-one, 97%
    • AKOS009159107
    • NSC 87353
    • DTXSID60876243
    • 4-(4-Chlorophenyl)-3-buten-2-one #
    • 30626-03-0
    • 4-[p-Chlorophenyl]-3-butene-2-one
    • 3-Buten-2-one, 4-(p-chlorophenyl)-
    • F8886-6129
    • 3-Buten-2-one,4-(4-chlorophenyl)-
    • EN300-6478179
    • (4-Chlorobenzylidene)acetone
    • 4-CHLOROBENZYLIDENEACETONE
    • F20951
    • 1-(4-Chlorophenyl)buten-3-one
    • 4-Chlorobenzalacetone
    • 4-(4-Chlorophenyl)-but-3-en-2-one
    • 3-Buten-2-one, 4-(4-chlorophenyl)-
    • 4-(4-Chlorophenyl)but-3-en-2-one
    • MDL: MFCD00018790
    • Inchi: InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
    • InChI Key: UUKRKWJGNHNTRG-NSCUHMNNSA-N
    • SMILES: CC(=O)/C=C/C1=CC=C(C=C1)Cl

Computed Properties

  • Exact Mass: 180.03427
  • Monoisotopic Mass: 180.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-(4-Chlorophenyl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1986225-1.0g
4-(4-chlorophenyl)but-3-en-2-one
30626-03-0
1.0g
$1057.0 2023-07-10
Enamine
EN300-1986225-10.0g
4-(4-chlorophenyl)but-3-en-2-one
30626-03-0
10.0g
$4545.0 2023-07-10
Enamine
EN300-1986225-0.25g
4-(4-chlorophenyl)but-3-en-2-one
30626-03-0
0.25g
$249.0 2023-09-16
Enamine
EN300-1986225-5g
4-(4-chlorophenyl)but-3-en-2-one
30626-03-0
5g
$783.0 2023-09-16
A2B Chem LLC
AF37630-1g
3-Buten-2-one, 4-(4-chlorophenyl)-, (3E)-
30626-03-0 95%
1g
$63.00 2023-12-31
TRC
C119380-500mg
4-(4-Chlorophenyl)but-3-en-2-one
30626-03-0
500mg
$ 750.00 2022-06-06
Enamine
EN300-6478179-10.0g
(3E)-4-(4-chlorophenyl)but-3-en-2-one
30626-03-0 95%
10.0g
$43.0 2023-07-10
Enamine
EN300-1986225-0.05g
4-(4-chlorophenyl)but-3-en-2-one
30626-03-0
0.05g
$227.0 2023-09-16
Enamine
EN300-6478179-2.5g
(3E)-4-(4-chlorophenyl)but-3-en-2-one
30626-03-0 95%
2.5g
$27.0 2023-07-10
Enamine
EN300-6478179-0.1g
(3E)-4-(4-chlorophenyl)but-3-en-2-one
30626-03-0 95%
0.1g
$19.0 2023-07-10

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